Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane
Description
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is an organosilicon compound characterized by a triethoxy silane group bonded to a propenyl chain containing a trimethylsilyl substituent. Its molecular structure combines the hydrolytic stability of ethoxy silanes with the steric and electronic effects of the trimethylsilyl group, making it a versatile reagent in organic synthesis. This compound is primarily employed in cross-coupling reactions, such as the Hiyama alkynylation, where its silicon-based moiety facilitates C–C bond formation under catalytic conditions . Its synthesis typically involves hydrosilylation or nucleophilic substitution reactions, often requiring transition metal catalysts like platinum or palladium .
Properties
CAS No. |
921200-43-3 |
|---|---|
Molecular Formula |
C12H28O3Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3 |
InChI Key |
UYLNGMLOOCKGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the reaction of trimethylsilylacetylene with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Mechanism of Action
The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Triethoxy(phenylethynyl)silane
- Structure : Replaces the trimethylsilyl-propenyl group with a phenylethynyl substituent.
- Reactivity : Exhibits high efficiency in Hiyama coupling (76% yield with iodobenzene), attributed to the electron-withdrawing ethynyl group enhancing transmetallation .
- Applications : Used to synthesize diarylacetylenes for materials science.
Triethoxy(hex-1-yn-1-yl)silane
Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (21)
(Z)-Trimethyl((1-phenylprop-1-en-1-yl)oxy)silane
- Structure: A silyl enol ether with a trimethylsilyl-oxy group.
- Reactivity: Sensitive to hydrolysis but effective in aldol reactions via enolate generation .
- Applications : Key in stereoselective carbonyl chemistry.
Biological Activity
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is an organosilicon compound that has garnered attention in various fields, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
This compound can be synthesized through several methods, including the reaction of trimethylsilyl derivatives with ethoxysilanes. The compound exhibits unique properties due to the presence of both silane and alkene functionalities, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that silane compounds can exhibit significant anticancer properties. For instance, derivatives of silanes have been shown to inhibit cell proliferation in various cancer cell lines. In one study, compounds similar to this compound were evaluated for their antiproliferative effects on human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The results demonstrated that these compounds could effectively reduce cell viability, with IC50 values in the low micromolar range, suggesting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.0 |
| This compound | HT-29 | 4.5 |
| This compound | MCF-7 | 6.0 |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Tubulin Polymerization : Similar silane compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated HDAC inhibitory activity, which is crucial for regulating gene expression related to cell growth and apoptosis .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in cell viability across all tested lines, with the most pronounced effects observed in A549 cells. This suggests that the compound could serve as a lead for further development into anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
